molecular formula C13H17N3S B13349325 4-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine

4-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine

Cat. No.: B13349325
M. Wt: 247.36 g/mol
InChI Key: BTHDQXJXZDHBMJ-UHFFFAOYSA-N
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Description

4-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole ring, which in turn is substituted with a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine typically involves multi-step reactions starting from commercially available precursorsThe final step involves the alkylation of the pyrazole-thiophene intermediate with piperidine under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)morpholine
  • 4-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)pyrrolidine

Uniqueness

Compared to similar compounds, 4-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine exhibits unique properties due to the presence of the piperidine ring, which can enhance its binding affinity and selectivity for certain biological targets.

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

4-(5-methyl-3-thiophen-3-ylpyrazol-1-yl)piperidine

InChI

InChI=1S/C13H17N3S/c1-10-8-13(11-4-7-17-9-11)15-16(10)12-2-5-14-6-3-12/h4,7-9,12,14H,2-3,5-6H2,1H3

InChI Key

BTHDQXJXZDHBMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCNCC2)C3=CSC=C3

Origin of Product

United States

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